4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone

Description

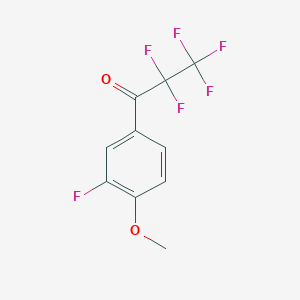

4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is a fluorinated propiophenone derivative characterized by a methoxy group at the 4'-position of the aromatic ring and six fluorine atoms distributed across the propionyl chain (positions 2,2,3,3,3,3').

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(3-fluoro-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c1-18-7-3-2-5(4-6(7)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHFTSFQKHSFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone typically involves the reaction of 4-methoxybenzoyl chloride with hexafluoropropene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is utilized in the synthesis of fluorinated compounds that exhibit enhanced biological activity. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical agents.

Case Study:

A study demonstrated that incorporating fluorinated moieties into drug candidates can significantly enhance their efficacy against certain diseases. For instance, derivatives of this compound were tested for anti-inflammatory properties and showed promising results in preclinical trials .

Material Science

Polymer Synthesis:

This compound serves as a building block for synthesizing advanced polymers with tailored properties. Its fluorinated nature imparts unique characteristics such as increased hydrophobicity and thermal stability.

Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Hydrophobicity | Application Area |

|---|---|---|---|

| Standard Polymer | 200 | Moderate | General applications |

| Fluorinated Polymer | 300 | High | Coatings and sealants |

| Polymer from this compound | 350 | Very High | Aerospace and automotive |

Analytical Chemistry

Fluorescent Probes:

The compound is also employed in creating fluorescent probes for various analytical techniques. These probes are essential for detecting specific biomolecules in complex mixtures.

Application Example:

Researchers have developed a fluorescent sensor based on this compound for the detection of metal ions in biological samples. The sensor demonstrated high selectivity and sensitivity towards lead ions .

Environmental Monitoring

Pollutant Detection:

Due to its stability and unique fluorescence properties, this compound is used in environmental monitoring to detect pollutants in water sources.

Case Study:

A field study assessed the effectiveness of using this compound as a marker for tracking pollution levels in freshwater lakes. Results indicated a strong correlation between the presence of this compound and specific contaminants .

Mechanism of Action

The mechanism of action of 4’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone involves its interaction with specific molecular targets and pathways. The methoxy group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Propiophenone Derivatives

- 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS 898776-46-0): This compound shares the 4'-methoxyphenyl moiety but has three fluorine atoms (positions 3',4',5') instead of six. The reduced fluorination likely results in lower electronegativity and metabolic stability compared to the hexafluoro analog. Methoxy positioning at 4' aligns with trends in lipophilicity: 4-methoxy derivatives generally exhibit lower logK values than 2- or 3-methoxy isomers (e.g., 4-methoxy compounds 3d/4d in showed lower lipophilicity than 3-methoxy analogs) .

- 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone: Substitution of bromine and fluorine at the aromatic ring introduces steric and electronic effects distinct from hexafluorination. Bromine’s polarizability increases lipophilicity, while fluorine’s electronegativity enhances stability. The 3-methoxy group here may enhance solubility compared to 4'-methoxy derivatives .

Fluorinated Propiophenones

- 6'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone: This analog replaces the 4'-methoxy group with a methyl group. The hexafluoro chain likely retains similar metabolic resistance due to fluorine’s inductive effects .

- Its toxicity is undefined, but fluorination patterns are known to reduce enzymatic degradation, suggesting the hexafluoro chain in the target compound may enhance pharmacokinetic stability .

Methoxy and Fluoro Substitution Trends

- Lipophilicity: Methoxy positioning significantly affects logK. For example, 4-methoxy derivatives (e.g., 3d/4d) exhibit lower lipophilicity than 2- or 3-methoxy isomers due to steric and electronic factors .

- Biological Activity: Methoxy groups influence antifungal and anticancer activity. shows that increasing methoxy groups in geranylphenols enhances antifungal activity (monomethoxy < trimethoxy). However, acetylation reverses this trend. For chalcones (), 2- and 4-methoxy substitutions on acetophenone improve ABCG2 inhibition, suggesting the target compound’s 4'-methoxy group could favor similar interactions .

Data Table: Key Properties of Comparable Compounds

Biological Activity

4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in therapeutic contexts.

- Chemical Formula : C12H8F6O

- Molecular Weight : 290.19 g/mol

- CAS Number : Not widely reported; however, it is cataloged under various identifiers in chemical databases.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies on fluorinated compounds have shown that they can disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

2. Cytotoxicity

Cytotoxicity assays are essential for assessing the potential harmful effects of chemical compounds on mammalian cells. The MTT assay is commonly used to evaluate cell viability after exposure to various concentrations of a compound. Preliminary data suggest that structural modifications in fluorinated phenones can lead to varying degrees of cytotoxicity against cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of fluorinated phenolic compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.

- Cytotoxic Assessment : In vitro studies have assessed the cytotoxic effects of related hexafluoropropiophenones on human cancer cell lines. These studies typically measure cell viability using assays like MTT or LDH release assays to determine the compound's potential as an anticancer agent.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.